![molecular formula C20H16ClFN2O3 B2434063 N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-30-0](/img/structure/B2434063.png)
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClFN2O3 and its molecular weight is 386.81. The purity is usually 95%.
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Scientific Research Applications
- Boron-Heck arylation and Suzuki-Miyaura reactions are powerful methods for constructing carbon-carbon bonds. N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can serve as a versatile substrate in these reactions. By coupling it with aryl or heteroaryl boronic acids, researchers can synthesize complex molecules with potential pharmaceutical or material applications .
- The compound’s 2-methoxyphenyl isocyanate functionality enables it to act as a chemoselective protecting group for amines. It can temporarily shield amino groups during synthetic processes, allowing subsequent deprotection to regenerate free amines. This property is valuable in organic synthesis and drug development .
- Polymorphs are different crystal structures of the same compound. N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exists in multiple polymorphic forms. Researchers have explored mechanical shearing techniques to separate polymorphs based on their mechanical properties. This approach is crucial for pharmaceuticals, where different polymorphs can exhibit distinct solubilities, stabilities, and bioavailability .
- The compound participates in nucleophilic substitution reactions. For instance, treatment with dimethylamine, sodium phenoxide, sodium thiophenoxide, potassium fluoride, or the triethylamine salt of N-hydroxyphthalimide yields normal substitution products. These reactions can lead to novel derivatives with potential biological activity .
- Researchers can explore the compound’s structure-activity relationship (SAR) to design analogs with improved pharmacological properties. Its dihydropyridine scaffold is reminiscent of calcium channel blockers, which are used to treat hypertension and other cardiovascular conditions. Investigating its effects on ion channels and receptors may reveal new therapeutic targets .
- The boronic acid moiety in N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide makes it interesting for materials science. Researchers can explore its coordination chemistry, potentially leading to luminescent materials, sensors, or catalysts .
Boron-Heck Arylation and Suzuki-Miyaura Reactions
Chemoselective Protecting Group
Polymorph Sorting Based on Mechanical Properties
Nucleophilic Substitution Reactions
Drug Discovery and Medicinal Chemistry
Materials Science and Coordination Chemistry
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3/c1-27-18-9-6-14(21)11-17(18)23-19(25)16-3-2-10-24(20(16)26)12-13-4-7-15(22)8-5-13/h2-11H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKTXJCYXAEKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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